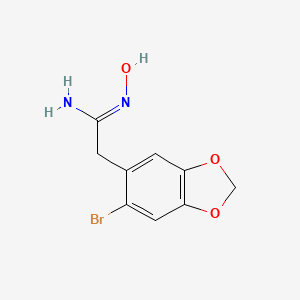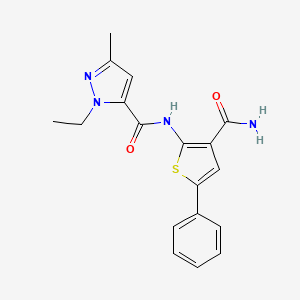
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a small molecule compound that has been widely used in scientific research. CTAP is a potent and selective antagonist of the μ-opioid receptor, which plays a critical role in pain management and addiction.
作用机制
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in the inhibition of downstream signaling pathways, including the activation of G proteins and the inhibition of adenylyl cyclase. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also blocks the activation of the MAPK/ERK pathway, which is involved in the development of opioid tolerance and addiction.
Biochemical and Physiological Effects:
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to have potent and selective antagonistic effects on the μ-opioid receptor. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to investigate the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, such as morphine and fentanyl, in animal models. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to block the rewarding effects of opioids in animal models of addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the severity of opioid withdrawal symptoms in animal models.
实验室实验的优点和局限性
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which allows for the investigation of the specific role of this receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to have a long duration of action, which allows for the investigation of the long-term effects of μ-opioid receptor antagonism. However, N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several limitations for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has poor solubility in aqueous solutions, which limits its use in in vitro experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also has poor bioavailability, which limits its use in in vivo experiments.
未来方向
There are several future directions for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. One potential direction is the investigation of the role of the μ-opioid receptor in the development of chronic pain. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, which suggests that the μ-opioid receptor may play a critical role in the development of chronic pain. Another potential direction is the investigation of the therapeutic potential of μ-opioid receptor antagonists in the treatment of opioid addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the rewarding effects of opioids, which suggests that μ-opioid receptor antagonists may be effective in the treatment of opioid addiction. Finally, the development of more potent and selective μ-opioid receptor antagonists may be a future direction for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.
合成方法
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves several steps, including the coupling reaction of 2-bromo-3-carbamoyl-5-phenylthiophene with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, followed by the deprotection of the carbamate group. The final product is obtained through column chromatography and recrystallization. The yield of the synthesis is around 50%, and the purity of the product is over 98%.
科学研究应用
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been widely used in scientific research, particularly in the field of pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which has been implicated in the development of opioid addiction and tolerance. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to study the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been used to investigate the potential therapeutic effects of μ-opioid receptor antagonists in the treatment of opioid addiction.
属性
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-22-14(9-11(2)21-22)17(24)20-18-13(16(19)23)10-15(25-18)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSIOJBRCSUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2846109.png)
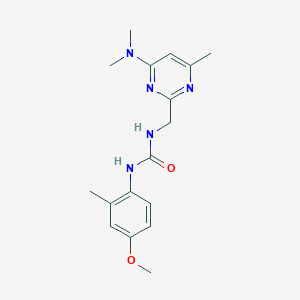
![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)
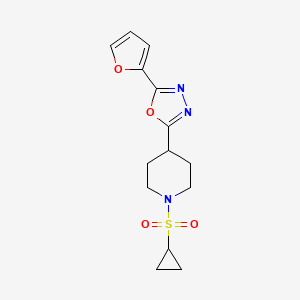
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)
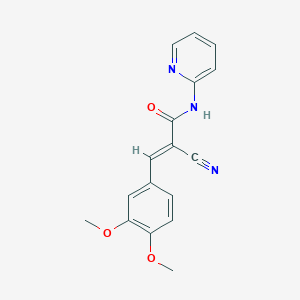
![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)
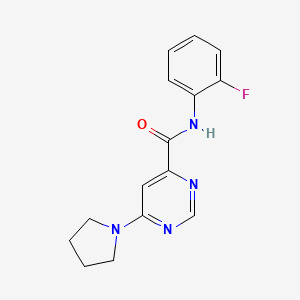
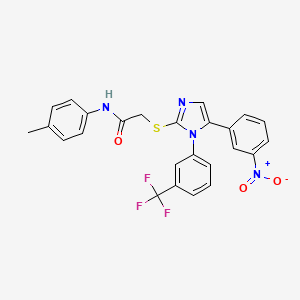
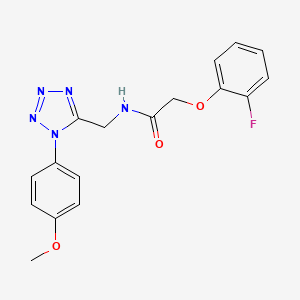

![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)
